

Application of Chloro-N-Methylaniline Isomers in Agrochemical Synthesis

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Compound of Interest

Compound Name: 3-chloro-N-methylaniline

Cat. No.: B1345671

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Introduction:

Substituted anilines are a critical class of intermediates in the manufacturing of a wide array of agrochemicals, including herbicides, fungicides, and insecticides. Among these, chloro-N-methylaniline isomers serve as key building blocks for several commercially significant crop protection products. This document provides detailed application notes and protocols for the use of two primary isomers, 3-chloro-2-methylaniline and 3-chloro-4-methylaniline, in the synthesis of major agrochemicals. While the direct application of **3-chloro-N-methylaniline** in the primary synthesis of agrochemicals is not extensively documented in publicly available literature, its isomers are of significant industrial importance.

3-Chloro-2-methylaniline: A Precursor to the Herbicide Quinclorac

3-Chloro-2-methylaniline is a vital intermediate in the production of the herbicide quinclorac.[\[1\]](#) [\[2\]](#) Quinclorac is a selective herbicide used to control grass weeds, particularly in rice cultivation.[\[1\]](#)[\[2\]](#)

Quantitative Data for Quinclorac Synthesis Intermediate

Parameter	Specification
Product Name	3-Chloro-2-methylaniline
CAS Number	87-60-5
Molecular Formula	C ₇ H ₈ CIN
Molecular Weight	141.60 g/mol
Appearance	Colorless to light brown liquid
Purity (Industrial Grade)	≥ 99.0%

Experimental Protocol: Synthesis of 3-Chloro-2-methylaniline

A common industrial synthesis of 3-chloro-2-methylaniline involves the reduction of 2-chloro-6-nitrotoluene.[3]

Materials:

- 2-chloro-6-nitrotoluene
- Iron powder
- Hydrochloric acid
- Water
- Sodium carbonate

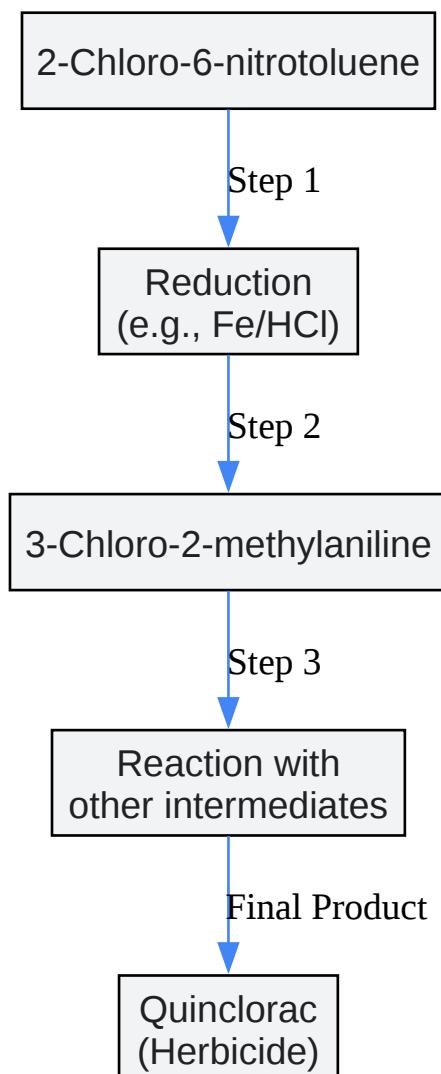
Procedure:

- To a reaction vessel equipped with a stirrer and a reflux condenser, add finely divided iron (100 g), water (200 ml), and concentrated hydrochloric acid (20 g).
- Heat the mixture to boiling with continuous stirring.

- Gradually add 1-chloro-2-methyl-3-nitrobenzene (100 g) over a period of 2 hours, maintaining a gentle reflux.
- After the addition is complete, continue to heat and stir the mixture for an additional 4 hours to ensure the reaction goes to completion.
- Neutralize the reaction mixture by adding sodium carbonate (20 g).
- The product, 3-chloro-2-methylaniline, is then isolated by steam distillation.
- The distilled product is separated from the aqueous layer using a separatory funnel.
- For further purification, the product can be distilled under reduced pressure. The boiling point is 105-110 °C at 10 mmHg.^[4] The yield is approximately 94% of the theoretical value.^[4]

A patent describes an alternative synthesis using sulfur and sodium bicarbonate in N,N-dimethylformamide, with a reported yield of 80% and purity of 99%.

Synthesis Workflow for Quinclorac from 3-Chloro-2-methylaniline



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Caption: Synthesis pathway of Quinclorac from 2-chloro-6-nitrotoluene.

3-Chloro-4-methylaniline: Intermediate for Substituted Urea Herbicides

3-Chloro-4-methylaniline is a key precursor in the synthesis of substituted urea herbicides, such as chlorotoluron. These herbicides are widely used for the control of broadleaf and grass weeds in cereal crops.

Quantitative Data for Chlorotoluron Synthesis Intermediate

Parameter	Specification
Product Name	3-Chloro-4-methylaniline
CAS Number	95-74-9
Molecular Formula	C ₇ H ₈ ClN
Molecular Weight	141.60 g/mol
Appearance	Off-white to pale yellow crystalline solid
Purity	≥ 99.0%

Experimental Protocol: Synthesis of a Carbamate Intermediate from 3-Chloro-4-methylaniline

The synthesis of substituted urea herbicides often proceeds through a carbamate intermediate. The following is a general protocol for the synthesis of methyl(3-chloro-4-methylphenyl)carbamate.

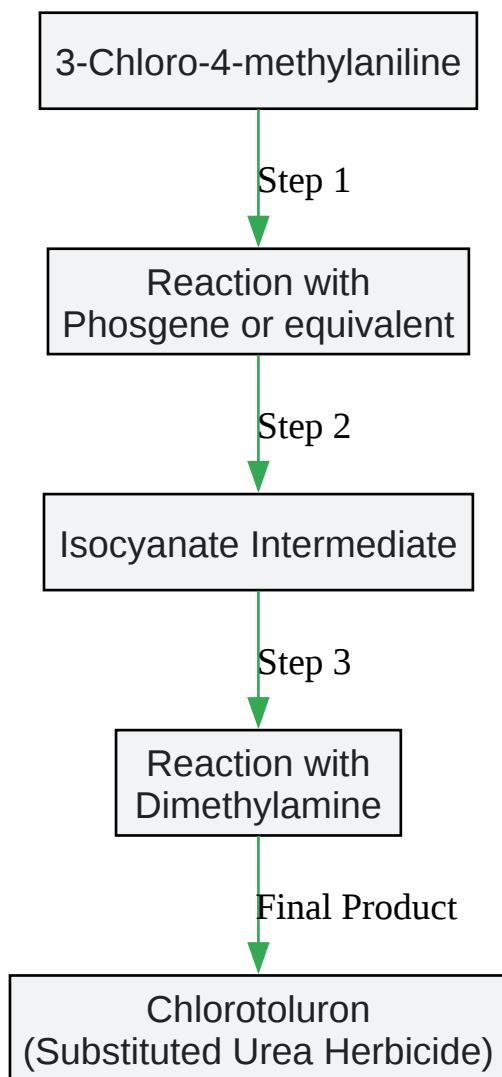
Materials:

- 3-chloro-4-methylaniline
- Chloroform
- Pyridine
- Methyl chloroformate
- Magnesium sulfate
- Hexane
- Ethyl acetate

Procedure:

- In a reaction flask, dissolve 10.0 g (0.071 mole) of 3-chloro-4-methylaniline in 100 ml of chloroform.
- Add 16.7 g (0.212 mole) of pyridine to the solution with stirring.
- Cool the reaction mixture to 25-30 °C.
- Add 8.0 g (0.085 mole) of methyl chloroformate dropwise over 20 minutes, maintaining the temperature between 25-30 °C with external cooling.
- After the addition is complete, stir the reaction mixture at ambient temperature for 16 hours.
- Transfer the reaction mixture to a separatory funnel with an additional 50 ml of chloroform.
- Wash the organic solution with two 100 ml portions of water and then with 100 ml of 5% aqueous hydrochloric acid.
- Dry the organic layer over magnesium sulfate and filter.
- Concentrate the filtrate under reduced pressure to obtain a waxy solid residue.
- Recrystallize the residue from a mixture of hexane and ethyl acetate to yield 10.9 grams of methyl(3-chloro-4-methylphenyl)carbamate with a melting point of 80-81.5 °C.[5]

General Workflow for Substituted Urea Herbicide Synthesis



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Caption: General synthesis pathway for substituted urea herbicides.

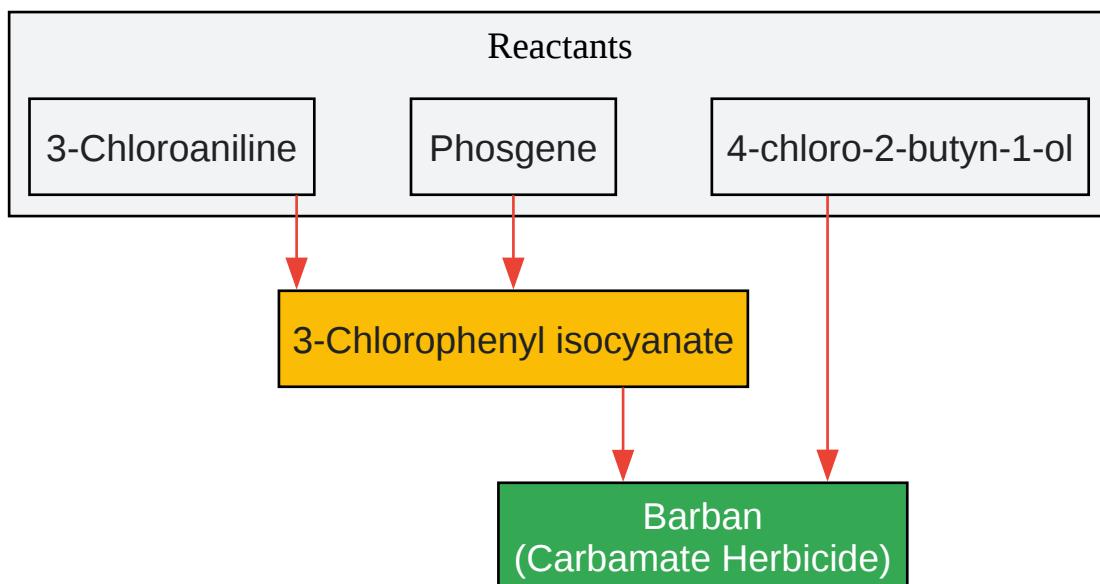
The Case of 3-chloro-N-methylaniline

The direct use of **3-chloro-N-methylaniline** as a primary starting material for major commercial agrochemicals is not well-documented. However, it has been identified as a potential metabolite or artifact related to the now obsolete herbicide, Barban. The chemical name for Barban is (3-Chlorophenyl)carbamic acid 4-chloro-2-butynyl ester, and its synthesis starts from 3-chloroaniline, not its N-methylated counterpart.^[6]

The mechanism of action for carbamate herbicides like Barban involves the inhibition of mitosis, which disrupts cell division in susceptible plants.^[7] Specifically, Barban has been

shown to inhibit protein and RNA synthesis in susceptible plants like oats.[\[8\]](#)

Logical Relationship in Carbamate Herbicide Synthesis



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Caption: Reactants leading to the synthesis of the carbamate herbicide Barban.

Conclusion:

While the initial query focused on **3-chloro-N-methylaniline**, a thorough review of available literature indicates that its isomers, 3-chloro-2-methylaniline and 3-chloro-4-methylaniline, are the more significant intermediates in the agrochemical industry. These compounds are crucial for the synthesis of the herbicide quinclorac and a class of substituted urea herbicides, respectively. The provided protocols and workflows offer a detailed overview for researchers and professionals in the field of agrochemical development. Further research may be required to fully elucidate any minor roles or metabolic pathways involving **3-chloro-N-methylaniline** in the context of agrochemicals.

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